molecular formula C19H14ClNO B291242 N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide

N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B291242
M. Wt: 307.8 g/mol
InChI Key: MVVLSQUHKHICOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide: is an organic compound with the molecular formula C19H14ClNO It is a biphenyl derivative where a carboxamide group is attached to the 4-position of the biphenyl ring, and a chlorine atom is attached to the 2-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with 2-chloroaniline. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents, reagents, and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide is used as a building block in organic synthesis. It can be utilized to create more complex molecules for various applications, including the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the design of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(2-chlorophenyl)benzamide
  • N-(2-chlorophenyl)acetamide
  • N-(2-chlorophenyl)thiourea

Comparison: N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C19H14ClNO

Molecular Weight

307.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H14ClNO/c20-17-8-4-5-9-18(17)21-19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)

InChI Key

MVVLSQUHKHICOR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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